molecular formula C13H15F3N4O3S B2999618 3-((1-((3,3,3-Trifluoropropyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034479-00-8

3-((1-((3,3,3-Trifluoropropyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No. B2999618
CAS RN: 2034479-00-8
M. Wt: 364.34
InChI Key: UVSUUTMRXVGNHS-UHFFFAOYSA-N
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Description

The compound “3-((1-((3,3,3-Trifluoropropyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile” is a complex organic molecule. It contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom . The trifluoropropyl group is a three-carbon chain with three fluorine atoms attached to the terminal carbon .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents present. Piperidine rings can participate in a variety of reactions, including substitutions and ring-opening reactions .

Scientific Research Applications

Synthesis and Chemical Reactivity

Researchers have developed methods for the synthesis of fully substituted pyrazoles and their sulphenylation, demonstrating the formation of C-S and C-N bonds through a metal-free, iodine-mediated annulation process. This method is noted for its cost-effectiveness, efficiency, and broad substrate scopes, highlighting the potential of similar compounds in chemical synthesis and applications (Sun et al., 2015).

Heterocyclic Synthesis

The utility of enaminonitriles in heterocyclic synthesis has been documented, with the synthesis of new pyrazole, pyridine, and pyrimidine derivatives. These findings underscore the versatility of such compounds in generating diverse heterocyclic structures, which have significant implications in medicinal chemistry and drug development (Fadda et al., 2012).

Antimicrobial Activity

Studies on novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moiety have shown that some of these compounds exhibit antimicrobial activity. This research suggests the potential use of related compounds in developing new antimicrobial agents (Ammar et al., 2004).

Anticancer Activity

Research on pyrano[3, 2-c]chromene derivatives has revealed their in vitro anticancer activity, with certain compounds showing the ability to induce cell cycle arrest and apoptosis in cancer cell lines. This highlights the therapeutic potential of such molecules in cancer treatment (El-Agrody et al., 2020).

Liquid Crystalline Properties

The synthesis of new liquid crystalline compounds containing saturated six-membered heterocycles, such as piperidine, has been explored. These compounds exhibit unique smectic properties, suggesting their utility in the development of materials with specific liquid crystalline behaviors (Karamysheva et al., 1981).

Future Directions

The future directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in the context of drug development .

properties

IUPAC Name

3-[1-(3,3,3-trifluoropropylsulfonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N4O3S/c14-13(15,16)3-7-24(21,22)20-6-1-2-10(9-20)23-12-11(8-17)18-4-5-19-12/h4-5,10H,1-3,6-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSUUTMRXVGNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CCC(F)(F)F)OC2=NC=CN=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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